1-Bromo-2-methyl-1-propene

Physical Properties Distillation Process Chemistry

1-Bromo-2-methyl-1-propene (CAS 3017-69-4), also known as isocrotyl bromide, is a brominated alkene with the molecular formula C₄H₇Br and a molecular weight of 135.00 g/mol. It is a colorless to pale yellow liquid with a density of 1.318 g/mL at 25 °C and a boiling point of 92 °C (lit.).

Molecular Formula C4H7B
Molecular Weight 135 g/mol
CAS No. 3017-69-4
Cat. No. B1266533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methyl-1-propene
CAS3017-69-4
Molecular FormulaC4H7B
Molecular Weight135 g/mol
Structural Identifiers
SMILESCC(=CBr)C
InChIInChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3
InChIKeyDEFNUDNHTUZJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Bromo-2-methyl-1-propene (CAS 3017-69-4) — Sourcing the Preferred Alkenyl Bromide for Cross-Coupling


1-Bromo-2-methyl-1-propene (CAS 3017-69-4), also known as isocrotyl bromide, is a brominated alkene with the molecular formula C₄H₇Br and a molecular weight of 135.00 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.318 g/mL at 25 °C and a boiling point of 92 °C (lit.) . This compound serves as a versatile intermediate in organic synthesis, with documented utility in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks .

Why 1-Bromo-2-methyl-1-propene (3017-69-4) Cannot Be Replaced by Generic Alkenyl Bromides


Substituting 1-bromo-2-methyl-1-propene with a generic alkenyl bromide is not a straightforward procurement decision; it introduces significant synthetic risk due to divergent physical properties and reactivity profiles. The presence of the bromine atom on an sp²-hybridized carbon adjacent to a gem-dimethyl group creates a unique steric and electronic environment that profoundly influences reaction rates in cross-coupling and nucleophilic substitution pathways [1]. In palladium-catalyzed Suzuki couplings, the position of substituents on the alkenyl bromide can alter yields, making direct substitution of a β-substituted alkene like 1-bromo-2-methylprop-1-ene with an α-substituted analog potentially detrimental to synthetic efficiency [2]. The quantitative evidence below demonstrates that differences in boiling point, density, and cross-coupling performance necessitate a compound-specific sourcing strategy.

Quantitative Differentiation of 1-Bromo-2-methyl-1-propene (3017-69-4) Against Closest Analogs


Comparative Boiling Point Analysis: 1-Bromo-2-methyl-1-propene vs. 2-Bromo-1-propene

1-Bromo-2-methyl-1-propene exhibits a significantly higher boiling point (92 °C) compared to the structurally simpler analog 2-bromo-1-propene (48.4 °C) [1]. This 43.6 °C difference is a direct consequence of increased molecular weight and enhanced van der Waals interactions due to the additional methyl substituent.

Physical Properties Distillation Process Chemistry

Density Differentiation for Liquid Handling and Formulation

The density of 1-bromo-2-methyl-1-propene is 1.318 g/mL at 25 °C , which is substantially higher than that of the saturated analog 1-bromo-2-methylpropane (density ~1.26 g/mL at 25 °C) [1] and closely comparable to the isomeric 2-bromobut-1-ene (1.315 g/cm³) [2].

Physical Properties Formulation Liquid Handling

Suzuki-Miyaura Cross-Coupling Performance: Comparable Yields to α-Substituted Analogs

In palladium-catalyzed Suzuki cross-coupling reactions with primary alkylboronic acids, 1-bromo-2-methylprop-1-ene and 2-bromobut-1-ene deliver quite similar yields when using the air-stable catalyst PdCl(C₃H₅)(dppb) with Cs₂CO₃ as base in toluene or xylene [1].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Optimal Application Scenarios for 1-Bromo-2-methyl-1-propene (3017-69-4) Based on Quantitative Evidence


Synthesis of 2,4-Dienoic Acid Esters via Palladium-Catalyzed Coupling

1-Bromo-2-methyl-1-propene is specifically employed in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine . This application leverages the compound's alkenyl bromide functionality for cross-coupling to construct conjugated diene systems, which are valuable intermediates in natural product synthesis and materials science.

Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp³) Bond Formation

The compound serves as a competent alkenyl halide partner in Suzuki-Miyaura cross-coupling reactions with primary alkylboronic acids [1]. The use of the air-stable catalyst PdCl(C₃H₅)(dppb) allows for efficient coupling without the need for rigorous inert atmosphere techniques, making this protocol suitable for both academic research laboratories and small-scale industrial process development.

Alkenyl Bromide Building Block for Pharmaceutical Intermediate Synthesis

As a versatile C₄ alkenyl bromide building block, 1-bromo-2-methyl-1-propene is utilized as a starting material in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty polymers . Its reactive bromine moiety and terminal alkene functionality enable participation in nucleophilic substitution, cross-coupling, and elimination reactions, providing a modular entry point into diverse molecular architectures.

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